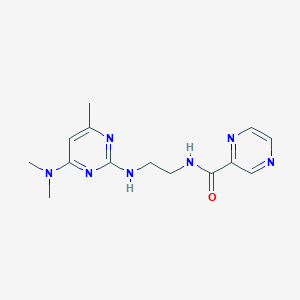

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide

Description

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide moiety linked via an ethylamino bridge to a 4-(dimethylamino)-6-methylpyrimidin-2-yl group. This structure combines electron-rich pyrimidine and pyrazine rings, which are common in pharmaceuticals due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O/c1-10-8-12(21(2)3)20-14(19-10)18-7-6-17-13(22)11-9-15-4-5-16-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIRQHUPWWJYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Starting materials often include pyrazine-2-carboxylic acid, which is converted to its corresponding acyl chloride. The acyl chloride is then reacted with an appropriate amine precursor to introduce the aminoethyl group. The final step involves the coupling with 4-(dimethylamino)-6-methylpyrimidine-2-amine under specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts (like EDC or HATU).

Industrial Production Methods: Large-scale production may involve optimized reaction pathways to improve yield and reduce costs. This typically includes using automated systems for precise control of reaction parameters and purification processes such as crystallization or chromatography to ensure high-purity end products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: It can undergo oxidative processes to form various oxidation products depending on the conditions and oxidizing agents.

Reduction: Reduction reactions can alter the functional groups, particularly the carboxamide or amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine or pyrazine rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated reagents or organometallics under controlled temperatures and appropriate solvents.

Major Products Formed: The products vary widely depending on the specific reaction but often include derivatives with modified functional groups or chain extensions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure serves as a building block in medicinal chemistry.

Biology: In biological studies, it acts as a probe or ligand in various assays to understand biological pathways and interactions at the molecular level.

Medicine: Potential therapeutic applications include acting as a precursor or a scaffold in drug design, aiming to treat specific diseases with targeted molecular action.

Industry: In industrial applications, it is used in the development of novel materials or chemicals, exploiting its stable and reactive moieties for innovative products.

Mechanism of Action

Mechanism: The mechanism by which N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors.

Molecular Targets and Pathways: It can modulate enzyme activity or signal transduction pathways, depending on the context of its use (e.g., inhibiting a key enzyme in a pathogen’s metabolism).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound’s synthesis yield (~25%) is lower than biphenyl or piperidine-containing analogs, likely due to steric hindrance from the dimethylamino-pyrimidine group and challenges in activating the pyrazine carboxamide .

- Higher yields in analogs like N-(4′-chloro-2-methylbiphenyl)pyrazine-2-carboxamide (72%) highlight the role of less bulky substituents in improving reaction efficiency .

Physicochemical Properties

Table 2: Melting Points and Spectroscopic Data

Key Observations :

- Rotamerism observed in N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide suggests conformational flexibility in pyrazine-carboxamide derivatives, which may influence solubility and bioavailability .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This article discusses its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazine ring and a pyrimidine moiety, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 301.35 g/mol. The presence of an amide functional group is significant in drug design, as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.35 g/mol |

| CAS Number | 1251610-18-0 |

Synthesis

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions, including:

- Alkylation : The starting material undergoes alkylation with methyl iodide under basic conditions to form 4-(dimethylamino)-6-methylpyrimidine.

- Aminoethyl Group Introduction : This intermediate is reacted with ethylenediamine in the presence of a catalyst.

- Coupling Reaction : The final product is coupled with pyrazine-2-carboxylic acid using coupling agents like EDCI and HOBt.

Antimicrobial Activity

Research indicates that compounds containing the pyrazine ring have shown significant antimicrobial properties. For instance, derivatives of pyrazine have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.

Anticancer Properties

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide has been studied for its antiproliferative effects on cancer cell lines. A study reported the compound's activity against human cervical carcinoma (HeLa) cells, where it exhibited an IC50 value indicative of its potency.

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (Cervical Carcinoma) | 41 ± 3 |

| CEM (T-Lymphocyte) | 36 ± 2 |

| L1210 (Leukemia) | 29 ± 1 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in cellular proliferation and signaling pathways. The dimethylamino group enhances solubility and bioavailability, potentially increasing its therapeutic efficacy.

Case Studies and Research Findings

- Study on Antiproliferative Activity : A recent investigation assessed the antiproliferative activity of various synthesized compounds, including those similar to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide). Results indicated that modifications in structure could lead to improved activity against specific cancer cell lines .

- Inhibition Studies : Another study focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Compounds similar to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide were shown to inhibit DHFR effectively, suggesting potential applications as antifolate agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.